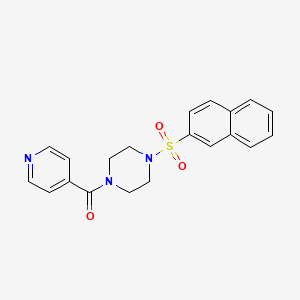
1-isonicotinoyl-4-(2-naphthylsulfonyl)piperazine
Overview
Description
Mechanism of Action
Target of Action
Based on the structural similarity to other compounds, it may interact with various proteins or enzymes in the body .
Mode of Action
It is suggested that it may act by binding to its target proteins or enzymes and modulating their activity . This interaction could lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival .
Biochemical Pathways
These could include signal transduction pathways, metabolic pathways, or pathways involved in cell cycle regulation .
Pharmacokinetics
Pharmacokinetics is crucial in understanding the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects could potentially be used to treat various diseases, depending on the specific targets and pathways affected .
Advantages and Limitations for Lab Experiments
1-isonicotinoyl-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. It can be easily synthesized using simple reaction conditions, and it has been found to possess potent biological activities at low concentrations. However, this compound also has some limitations, including its instability in acidic conditions and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for the study of 1-isonicotinoyl-4-(2-naphthylsulfonyl)piperazine, including the development of more potent derivatives, the investigation of its mechanism of action, and the evaluation of its therapeutic potential in animal models. This compound has been shown to possess promising anticancer and antiviral activities, and further research is needed to elucidate its full therapeutic potential. In addition, the development of this compound-based drug delivery systems could enhance its efficacy and reduce its potential for toxicity.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research. It possesses various biological activities, including anticancer, antiviral, and anti-inflammatory effects, and it has been found to affect various biochemical and physiological processes. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound, but it has the potential to be a valuable tool in the development of new treatments for cancer, viral infections, and other diseases.
Scientific Research Applications
1-isonicotinoyl-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its biological activities, including its anticancer, antiviral, and antitumor effects. It has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. This compound has also been shown to possess antiviral activity against HIV-1 and HCV, and it has been found to inhibit the replication of the hepatitis B virus. In addition, this compound has been reported to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(17-7-9-21-10-8-17)22-11-13-23(14-12-22)27(25,26)19-6-5-16-3-1-2-4-18(16)15-19/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSITZVUQOQTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cycloheptyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947279.png)
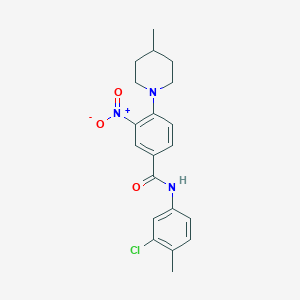
![3-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3947302.png)
![(3,4-dimethoxyphenyl){[3-(4-fluorophenyl)tetrahydro-3-furanyl]methyl}amine](/img/structure/B3947310.png)
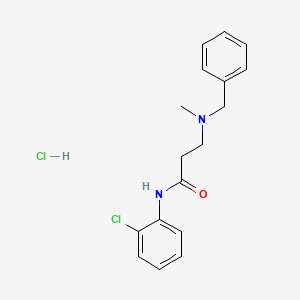
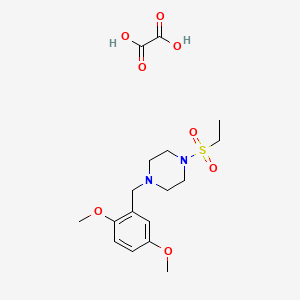
![N-(1,4-dioxan-2-ylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3947333.png)
![4-{1-[(3-chloro-2-methylphenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3947334.png)
![N-[2-(benzoylamino)benzoyl]-N-cyclohexylphenylalaninamide](/img/structure/B3947342.png)
![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3947346.png)
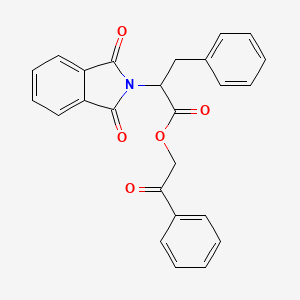
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3947368.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate](/img/structure/B3947376.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947383.png)